molecular formula C14H14N6O2S2 B3004814 3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172976-88-3

3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B3004814
CAS RN: 1172976-88-3
M. Wt: 362.43
InChI Key: IUUMZZCYFDKMAS-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2S2 and its molecular weight is 362.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Auxin Activities

  • Research conducted by Yue et al. (2010) in "Chinese Journal of Applied Chemistry" explored the synthesis of pyrazole carboxylic acid and 1,3,4-thiadiazoles. These compounds, including structures similar to the chemical , showed auxin activities and potential as antiblastics to wheat gemma (Yue et al., 2010).

Synthesis and Antimicrobial Activity

  • Rathod and Solanki (2018) synthesized pyrimidine derivatives, including compounds structurally akin to the specified chemical, demonstrating their antimicrobial potential. Their study highlights the significance of these compounds in medical and various applications (Rathod & Solanki, 2018).

Cytotoxicity Studies

  • Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are essential for understanding the therapeutic potentials of such compounds (Hassan et al., 2014).

Anti-inflammatory and Analgesic Agents

  • A study by Abu‐Hashem et al. (2020) focused on synthesizing novel benzodifuranyl and 1,3,4-thiadiazoles derived from visnaginone and khellinone. These compounds, related to the chemical , were evaluated for their analgesic and anti-inflammatory activities, demonstrating significant potential in these areas (Abu‐Hashem et al., 2020).

NMR Studies and Side-Reactions

  • Pathirana et al. (2013) researched the synthesis of a similar pyrazole derivative, focusing on the NMR analysis and identifying side-reactions. This study contributes to the understanding of the chemical structure and properties of such compounds (Pathirana et al., 2013).

Anti-bacterial Activity

  • Wan et al. (2018) synthesized novel 1,3,4-thiadiazole derivatives with a semicarbazone moiety, exhibiting excellent anti-bacterial activities. These derivatives are structurally related to the queried compound, highlighting its potential in anti-bacterial applications (Wan et al., 2018).

properties

IUPAC Name

3-methoxy-1-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2/c1-20-7-10(12(19-20)22-2)11(21)16-13-17-18-14(24-13)23-8-9-5-3-4-6-15-9/h3-7H,8H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMZZCYFDKMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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